3-Ethyl-2-methoxypyridine
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Overview
Description
3-Ethyl-2-methoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of an ethyl group at the third position and a methoxy group at the second position distinguishes this compound from other pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxypyridine
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydride or potassium carbonate)
Solvent: Anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran)
Reaction Conditions: Reflux or elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogenating agents (e.g., N-bromosuccinimide) or nucleophilic substitution with organometallic reagents.
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Halogenated pyridines or other substituted pyridines
Scientific Research Applications
3-Ethyl-2-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Methoxypyridine: The methoxy group is positioned differently, altering its reactivity.
4-Methoxypyridine: Another isomer with distinct properties due to the position of the methoxy group.
Uniqueness: 3-Ethyl-2-methoxypyridine is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-ethyl-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-4-6-9-8(7)10-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYFTZOZBGUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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